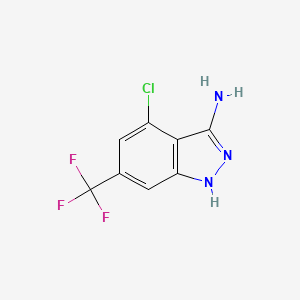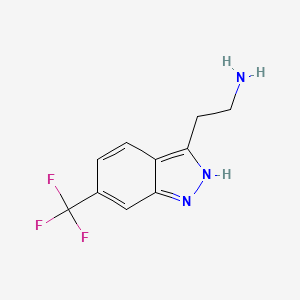![molecular formula C14H15NO2 B11877494 1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one CAS No. 137793-10-3](/img/structure/B11877494.png)
1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one is a heterocyclic compound that features a fused furoquinoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides, leading to the formation of the desired furoquinoline structure . The reaction conditions often include the use of solvents such as hexane, alcohols, or water, and the presence or absence of oxygen can significantly affect the yield and composition of the final products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Photochemical Reactions: The compound exhibits significant photochemical activity, undergoing transformations when exposed to light.
Cycloaddition Reactions: It can participate in photocycloaddition reactions with other compounds, such as thymidine 5’-monophosphate, resulting in the formation of rigid cyclobutane cycles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thymidine 5’-monophosphate disodium salt for cycloaddition reactions and various solvents like water and alcohols. The conditions often involve steady-state photolysis and the presence or absence of oxygen, which can influence the reaction pathways and products .
Major Products Formed
The major products formed from the reactions of this compound include various isomers with different structural configurations. For example, the photocycloaddition reaction with thymidine 5’-monophosphate results in four isomers with a molecular weight of 580 Da .
Aplicaciones Científicas De Investigación
1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one involves its interaction with molecular targets through its triplet excited state. The compound can undergo energy transfer processes and form covalent bonds with other molecules, leading to the formation of new structures. The pathways involved in these reactions often depend on the presence of specific reagents and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
7,7,9-Trimethyl-6,7-dihydrofuro[3,2-f]quinoline: This compound shares a similar furoquinoline structure but differs in the position and number of methyl groups.
2,3-Dihydro-Furo[3,2-h]quinolines: These compounds are formed through reactions involving quinoline type o-quinone methides and have similar electrophilic properties.
Uniqueness
1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one is unique due to its specific methyl group arrangement and its ability to undergo a wide range of photochemical and cycloaddition reactions. This makes it particularly valuable in photochemical studies and the development of new materials with unique properties.
Propiedades
Número CAS |
137793-10-3 |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
1,1,5-trimethyl-2H-furo[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C14H15NO2/c1-14(2)8-17-12-11(14)9-6-4-5-7-10(9)15(3)13(12)16/h4-7H,8H2,1-3H3 |
Clave InChI |
FFWQKZNYMYYQAD-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC2=C1C3=CC=CC=C3N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



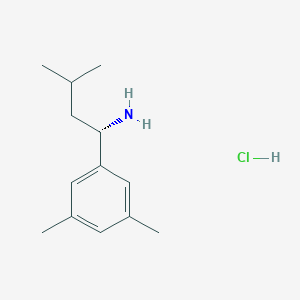
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11877426.png)
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11877431.png)

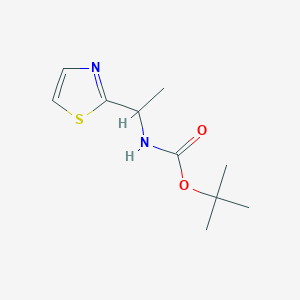


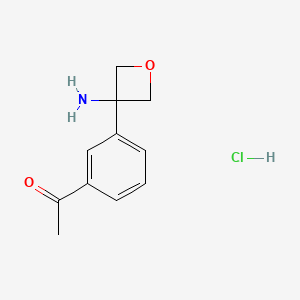
![7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11877446.png)

![7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11877458.png)
